4-(6,8-dioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)butanoic acid
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Overview
Description
4-(6,8-dioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)butanoic acid is an intricate organic compound. This structure belongs to the class of compounds known as quinazolines. They are composed of a quinazoline ring system fused with other molecular groups. This compound is particularly interesting due to its diverse functionalities and potential for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Step 1 Synthesis of the Quinazoline Core: The quinazoline core can be synthesized through condensation reactions. For instance, one can begin with 2-aminobenzamide and a suitable aldehyde under acidic or basic conditions.
Step 2 Formation of the Dioxolo Ring: Using appropriate dioxolane derivatives, such as ethylene glycol, the dioxolo ring can be formed through a cyclization reaction.
Step 3 Introduction of the Butanoic Acid Moiety: The addition of the butanoic acid group often involves esterification followed by hydrolysis.
Industrial Production Methods
For industrial production, large-scale synthetic methodologies are employed. They typically involve continuous-flow reactors for higher yield and efficiency. Catalysts such as palladium or platinum can be used to facilitate these reactions, ensuring a sustainable and cost-effective process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, especially at the dioxolane ring, leading to the formation of quinones.
Reduction: Reduction reactions can target the quinazoline ring, reducing it to more saturated cyclic amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinazoline ring.
Common Reagents and Conditions
Oxidizing Agents: Examples include potassium permanganate and chromium trioxide.
Reducing Agents: Hydrogenation using hydrogen gas and a metal catalyst, like palladium on carbon.
Substituents: Halides like chlorine or bromine can be used in substitution reactions.
Major Products
Depending on the reaction, products can include quinone derivatives (oxidation), amines (reduction), and halogenated compounds (substitution).
Scientific Research Applications
Chemistry
4-(6,8-dioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)butanoic acid serves as a building block for synthesizing other complex organic molecules, acting as an intermediate in multi-step synthesis.
Biology
In biological studies, this compound is explored for its potential inhibitory activity against specific enzymes or as a fluorescent probe due to its unique ring system.
Medicine
Industry
The compound can be used in the development of advanced materials, such as polymers or catalysts, due to its stable and functional moieties.
Mechanism of Action
This compound exerts its effects primarily through its interactions with specific molecular targets. The quinazoline ring system allows it to bind to enzymes or receptors, inhibiting or modifying their activity. The exact pathways involved can include enzyme inhibition or receptor modulation, leading to altered cellular processes.
Comparison with Similar Compounds
4-(6,8-dioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)butanoic acid is unique due to its fused dioxolo and quinazoline rings.
Similar Compounds
Quinazoline: Basic structure without the fused dioxolo ring.
Phthalazine: Similar in structure but differs in the positioning of nitrogen atoms.
Pteridine: Another fused ring system with different biological activities.
This compound stands out due to its combined properties of stability and reactivity, making it a versatile compound in multiple scientific domains.
Properties
IUPAC Name |
4-(6,8-dioxo-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O6/c16-11(17)2-1-3-15-12(18)7-4-9-10(21-6-20-9)5-8(7)14-13(15)19/h4-5H,1-3,6H2,(H,14,19)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFVMLPMTMHSYSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=O)N3)CCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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